B1576468 Hepcidin

Hepcidin

Cat. No.: B1576468
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin is a 25-amino acid cysteine-rich peptide hormone, encoded by the HAMP gene, that serves as the master regulator of systemic iron homeostasis . Primarily synthesized in the liver, this key hormone functions by binding to the sole known mammalian iron exporter, ferroportin, on the surface of enterocytes and macrophages . This binding induces the internalization and lysosomal degradation of ferroportin, effectively trapping iron within storage cells and inhibiting dietary iron absorption into the systemic circulation . This central mechanism makes this compound a critical research target for understanding disorders of iron overload, such as hereditary hemochromatosis, and iron deficiency, like the anemia of chronic disease . As an acute-phase reactant, its expression is significantly upregulated by inflammatory cytokines, particularly IL-6, providing a direct link between inflammation and hypoferremia . Researchers utilize this reagent to investigate a wide range of pathologies, including anemia of chronic inflammation, chronic kidney disease, hemochromatosis, and beta-thalassemia . Furthermore, this compound exhibits intrinsic antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus, highlighting its role at the intersection of innate immunity and iron metabolism . Its value in research is further underscored by its role as a biomarker and therapeutic target, with several this compound agonists and antagonists currently under investigation in clinical trials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

DTHFPICIFCCGCCRQPNCGMCCKT

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Hepcidin levels are increasingly being used as biomarkers for diagnosing iron disorders. The following applications have been identified:

  • Iron-Refractory Iron Deficiency Anemia (IRIDA) : this compound levels can help diagnose IRIDA, a condition where patients do not respond to oral iron therapy. Elevated this compound levels indicate an underlying inflammatory process or iron overload, which can inhibit iron absorption .
  • Guiding Iron Supplementation : In populations with high infection burdens, such as in developing countries, measuring this compound can guide safe iron supplementation strategies. This is crucial to prevent exacerbating infections while addressing iron deficiency .
  • Differential Diagnosis : this compound measurements can assist in differentiating between various types of anemia, including anemia of inflammation and anemia due to chronic disease. This differentiation is vital for appropriate treatment strategies .

Therapeutic Implications

This compound's role in iron metabolism has led to the exploration of therapeutic strategies aimed at modulating its levels:

  • This compound Agonists and Antagonists : Research indicates that agents that either enhance or inhibit this compound activity could effectively treat conditions like hereditary hemochromatosis (iron overload) or anemia due to this compound deficiency. For instance, this compound agonists may be beneficial in managing iron overload diseases by promoting iron sequestration .
  • Therapeutics for β-Thalassemia : Increasing this compound levels has shown promise in alleviating symptoms of β-thalassemia by improving ineffective erythropoiesis and reducing transfusion dependency .
  • Novel Drug Development : Efforts are underway to develop small molecules and monoclonal antibodies targeting this compound pathways. These could potentially provide new treatment options for various iron disorders .

Case Studies and Research Findings

Several studies highlight the clinical relevance of this compound:

  • Sickle Cell Anemia Study : A case-control study among sickle cell anemia patients demonstrated significant differences in serum this compound levels based on genetic variants of the HAMP gene. Higher serum this compound was associated with specific genotypes, indicating a potential genetic influence on iron metabolism and disease severity .
  • Restless Legs Syndrome (RLS) : Increased serum this compound levels were observed in drug-free patients with primary RLS compared to controls, suggesting a link between this compound dysregulation and RLS symptoms. This finding underscores the potential of using this compound as a biomarker for RLS diagnosis .

Data Summary

The following table summarizes key findings related to this compound applications:

Application AreaDescriptionKey Findings
Diagnostic BiomarkerUsed for diagnosing IRIDA and guiding safe iron supplementationElevated levels indicate inflammatory processes or overload
Therapeutic TargetModulation of this compound levels for treating iron overload and deficiencyAgonists may alleviate β-thalassemia; antagonists for overload
Genetic InfluenceVariants in HAMP gene affect serum this compound levelsSpecific genotypes linked to higher serum this compound in SCA patients
Association with Other ConditionsHigher levels found in conditions like RLSSuggests potential role as a biomarker for diagnosis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Minihepcidins

Compound Structure Features Bioactivity Clinical Relevance
Human this compound 25 aa, 4 disulfide bonds Binds FPN, induces degradation Limited due to instability
Minithis compound PR73 9 aa, single disulfide bond Mimics this compound’s FPN interaction Preclinical success in iron overload models
Cyclo(CDTHFPIC)IF-CONH₂ Cyclized disulfide analog Retains FPN-binding activity Improved stability vs. This compound

Minihepcidins show promise in treating iron overload disorders by downregulating FPN, but none have yet reached clinical approval .

Pharmacological Modulators of this compound Activity

This compound Antagonists

These compounds block this compound-FPN interaction or inhibit this compound synthesis:

  • Fursultiamine : A thiol-reactive small molecule that prevents this compound-mediated FPN internalization, restoring iron export in vitro (ferritin reduction: ~50% vs. This compound-only controls) .
  • Anti-HJV Monoclonal Antibodies: Target hemojuvelin (HJV), a bone morphogenetic protein (BMP) co-receptor, to suppress this compound transcription. Preclinical studies show efficacy in iron-refractory anemia .

Table 2: Efficacy of this compound Antagonists

Compound Mechanism of Action Effect on Ferritin Levels Toxicity
Fursultiamine Blocks this compound-FPN binding ↓ 50% Low
Thioxolone Partial FPN degradation inhibition ↓ 15% Moderate
Anti-HJV MoAb Reduces this compound synthesis ↓ 30% (preclinical) Not reported

This compound Agonists

  • IL-6 Inhibitors (e.g., tocilizumab) : Reduce inflammation-driven this compound overexpression, improving anemia of chronic disease .
  • TMPRSS6 ASOs : Antisense oligonucleotides targeting matriptase-2 to upregulate this compound in iron-loading anemias .

Clinical and Therapeutic Implications

This compound in Disease States

Table 3: Serum this compound Levels in Pathological Conditions

Condition This compound Level vs. Controls Key Findings
β-thalassemia ↑ 2-3 fold Correlates with iron overload
Acute leukemia (AL) ↑ 1.5-2 fold Predicts poor prognosis
Liver cancer ↓ 43-47 fold Linked to tumor aggressiveness
Chronic kidney disease ↑ (due to reduced clearance) Contributes to anemia

Therapeutic Strategies

  • This compound Replacement : Minihepcidins are in development for β-thalassemia and hemochromatosis .
  • Antagonist Use : Fursultiamine derivatives may alleviate anemia of inflammation by restoring iron mobilization .

Preparation Methods

Sample Preparation for Hepcidin Quantification by LC-MS/MS

A widely used approach for this compound preparation involves protein precipitation combined with liquid chromatography and tandem mass spectrometry detection. Key points include:

  • Avoidance of Glassware: this compound-25 exhibits strong adsorption to glass surfaces, which compromises repeatability. Therefore, the use of silanized glassware or polypropylene containers is recommended to minimize peptide loss during preparation.

  • Protein Precipitation: Trichloroacetic acid (TCA) combined with acetonitrile (ACN) is used to precipitate proteins and extract this compound efficiently. A 50:50 mixture of 22% TCA and ACN helps avoid peptide aggregation, enabling low detection limits in serum samples.

  • Buffer pH Control: The buffer pH is critical for maintaining the stable charge state of this compound-25, influencing chromatographic behavior and detection sensitivity.

  • Sample Clean-Up: Methods include protein precipitation followed by pre-concentration steps such as online trapping columns before nano-LC-MS/MS injection. Some protocols use laborious silanized vials to enhance stability, while others employ polypropylene containers with comparable results.

Volumetric Absorptive Microsampling (VAMS) for this compound Extraction

An innovative sample preparation technique involves volumetric absorptive microsampling, which simplifies blood collection and peptide extraction:

  • Sample Collection: A defined volume of whole blood (approximately 25 µL) is collected via finger prick using Mitra volumetric absorptive microsamplers.

  • Extraction Protocol: The dried microsampler tips are placed on a 96-well plate and extracted with optimized solvent mixtures. The optimal extraction solvent was found to be a mixture of isopropanol–water–trifluoroacetic acid (40:60:1 v/v/v), balancing extraction efficiency and minimizing co-extraction of interfering matrix components.

  • Advantages: This method avoids venipuncture, centrifugation, and complex multi-step preparations, making it suitable for clinical and field applications.

Analytical Method Validation and Quantitation

Quantitative preparation methods have been validated with rigorous quality control:

Control Level Concentration (nmol/L) Within Run CV (%) Between Run CV (%) Overall CV (%)
Lower Limit of Quantitation (LLOQ) 0.25 12.2 1.7 12.3
Low 0.79 8.2 2.3 8.5
Medium 3.3 5.9 3.9 7.1
High 11.9 2.9 2.0 3.5
  • The linearity of the assay is excellent (ranging from 0.988 to 0.999), with recovery rates near 100% and low matrix effects, ensuring reliable quantification across a broad concentration range.

Summary Table of Preparation Methods

Preparation Aspect Method Details Key Considerations
Protein Precipitation Use 22% TCA/ACN (1:1) mixture for precipitation and extraction Avoid peptide aggregation, maintain peptide stability
Container Material Use polypropylene (LoBind or regular) or silanized glassware Minimize adsorption and loss of this compound
Microsampling Extraction Volumetric absorptive microsampling with optimized solvent (40:60:1 isopropanol-water-TFA) Simplifies sampling, avoids complex prep
Chromatographic Conditions Control buffer pH to stabilize this compound charge state Critical for LC-MS/MS sensitivity and reproducibility
Validation Parameters LLOQ ~0.25 nmol/L, high recovery (~99.9%), low CVs Ensures assay reliability and accuracy

Q & A

Q. What are the challenges in measuring this compound levels across different assays?

  • Methodological Answer: Discrepancies arise from lack of assay standardization. For example, mass spectrometry (MS) detects this compound-25 isoforms, while ELISAs may cross-react with inactive fragments. A 2018 multicenter study compared 10 assays, revealing ±30% variability in absolute values. Researchers must validate assays against a primary reference material (e.g., synthetic this compound-25) and report recovery rates for spiked samples .

Advanced Research Questions

Q. How can conflicting data on this compound’s association with clinical outcomes be resolved?

  • Methodological Answer: Contradictions (e.g., this compound as a predictor of anemia therapy response vs. non-significance in certain cohorts) require multivariate regression adjusting for confounders like ferritin, albumin, and inflammation markers. A 2023 study resolved such conflicts by stratifying patients by iron status (TSAT <20% vs. ≥20%) and using longitudinal mixed-effects models . Replication in independent cohorts with harmonized assays is critical .

Q. What statistical methods are optimal for identifying determinants of serum this compound in complex datasets?

  • Methodological Answer: Multivariate linear regression with backward elimination identifies independent predictors (e.g., ferritin, GDF-15, albumin). For non-linear relationships, machine learning approaches (random forests) can rank variable importance. A 2024 study using SHAP (SHapley Additive exPlanations) values revealed ferritin accounts for 58% of this compound variance in CKD patients, overshadowing GDF-15’s contribution .

Q. How should researchers design longitudinal studies to assess this compound’s response to iron therapy?

  • Methodological Answer: Use an intention-to-treat (ITT) population with repeated this compound measurements pre- and post-intervention. For CKD trials, include time-to-event analysis for primary endpoints (e.g., need for rescue anemia therapy). Adjust for baseline this compound, CRP, and iron parameters. A 2020 trial design excluded samples after rescue therapy to avoid confounding .

Methodological Considerations Table

Research Scenario Key Variables Analytical Tools Evidence Source
This compound assay harmonizationRecovery rate, inter-assay CV%Bland-Altman plots, Passing-Bablok regression
IL-6/hepcidin axis validationSTAT3 phosphorylation, this compound-25Flow cytometry, LC-MS/MS
Predictive modeling in anemiaBaseline this compound, ferritin, HbROC curves, logistic regression
This compound determinants in agingGDF-15, handgrip strength, SMIMultivariate regression, SHAP analysis

Key Controversies & Recommendations

  • Controversy: this compound’s utility as a standalone biomarker vs. inclusion in composite scores.
  • Recommendation: Use this compound alongside ferritin and TSAT in iron deficiency diagnostics. For clinical trials, pre-specify this compound thresholds (e.g., <5 nM for iron responsiveness) .

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